2,4,5-Trichlorophenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl propanoate is an organic compound that belongs to the class of chlorophenyl esters. It is derived from 2,4,5-trichlorophenol, a compound known for its use in the synthesis of herbicides and fungicides. The molecular structure of this compound includes a propanoate group attached to a 2,4,5-trichlorophenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl propanoate typically involves the esterification of 2,4,5-trichlorophenol with propanoic acid or its derivatives. One common method is the reaction of 2,4,5-trichlorophenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 2,4,5-trichlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic (HCl) or basic (NaOH) conditions at elevated temperatures.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol, often requiring heating to facilitate the reaction.
Major Products Formed
Hydrolysis: 2,4,5-Trichlorophenol and propanoic acid.
Reduction: 2,4,5-Trichlorophenyl methanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trichlorophenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals, including plasticizers, stabilizers, and surfactants.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also disrupt cellular processes by interacting with membrane proteins and altering membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor to 2,4,5-Trichlorophenyl propanoate, used in the synthesis of herbicides and fungicides.
2,4-Dichlorophenol: Similar in structure but with two chlorine atoms, used in the production of disinfectants and antiseptics.
2,4,6-Trichlorophenol: Contains an additional chlorine atom, used as a wood preservative and fungicide.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound, 2,4,5-trichlorophenol. This ester group allows for a broader range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5147-16-0 |
---|---|
Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) propanoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-9(13)14-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3 |
InChI Key |
BUNPMPBRNKOVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.